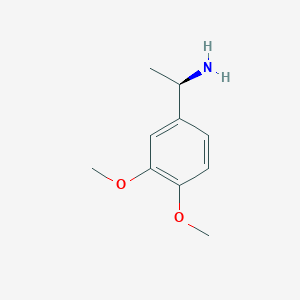

(R)-1-(3,4-Dimethoxyphenyl)ethylamine

Description

Properties

IUPAC Name |

(1R)-1-(3,4-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPFPKVWOOSTBV-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100570-24-9 | |

| Record name | (1R)-1-(3,4-dimethoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to (R)-1-(3,4-Dimethoxyphenyl)ethylamine: Properties, Synthesis, and Applications

Introduction

(R)-1-(3,4-Dimethoxyphenyl)ethylamine is a chiral amine of significant interest in the fields of pharmaceutical and fine chemical synthesis. As a derivative of the naturally occurring phenethylamine scaffold, its stereochemically defined structure makes it a valuable building block for the synthesis of complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and resolution methodologies, and a discussion of its applications, particularly in drug development. The content herein is intended for researchers, scientists, and professionals who require a deep technical understanding of this versatile compound.

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of (R)-1-(3,4-Dimethoxyphenyl)ethylamine is fundamental to its effective use in synthesis and formulation. These properties dictate its solubility, reactivity, and handling requirements.

Physical and Chemical Properties

The key physical and chemical data for (R)-1-(3,4-Dimethoxyphenyl)ethylamine are summarized in the table below. This data is essential for designing reaction conditions, purification protocols, and for ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | [2] |

| Molecular Weight | 181.23 g/mol | [2] |

| Appearance | Not available | [3] |

| Boiling Point | 120 °C at 1 mmHg | [2] |

| Density | 1.037 ± 0.06 g/cm³ | [2] |

| pKa | 9.18 ± 0.10 | [2] |

| Polar Surface Area (PSA) | 44.5 Ų | [2] |

Spectroscopic Data

-

¹H NMR and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the chemical structure. The proton (¹H) NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy groups, the benzylic proton, and the methyl and amine protons. The carbon (¹³C) NMR would similarly provide characteristic signals for each unique carbon atom in the molecule.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy groups.[5]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[6]

Part 2: Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)-1-(3,4-Dimethoxyphenyl)ethylamine is a key challenge. The most common industrial approach involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 1-(3,4-Dimethoxyphenyl)ethylamine

A prevalent method for the synthesis of the racemic amine is the reductive amination of 3,4-dimethoxyacetophenone.[7][8] This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia, to form an imine intermediate, which is then reduced to the desired amine.[9][10]

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a suitable reaction vessel, dissolve 3,4-dimethoxyacetophenone in a polar solvent such as methanol or ethanol.

-

Amine Source: Add an excess of an ammonia source, such as ammonium acetate or aqueous ammonia.

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction can be monitored by techniques like TLC or GC-MS.

-

Reduction: Once imine formation is complete, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise while maintaining a controlled temperature.[9]

-

Work-up: After the reaction is complete, quench any excess reducing agent with a dilute acid. Adjust the pH to basic with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield racemic 1-(3,4-dimethoxyphenyl)ethylamine.[11]

Causality in Experimental Choices:

-

The choice of a polar solvent facilitates the dissolution of the reactants and intermediates.

-

Using an excess of the ammonia source drives the equilibrium towards imine formation.

-

Portion-wise addition of the reducing agent helps to control the reaction exotherm.

-

Sodium cyanoborohydride is often preferred as it is more selective for the reduction of the imine in the presence of the starting ketone.[9]

Caption: Logical workflow for chiral resolution via diastereomeric salt formation.

Part 3: Applications in Drug Development and Synthesis

(R)-1-(3,4-Dimethoxyphenyl)ethylamine serves as a crucial chiral building block in the synthesis of various pharmaceutical agents and other fine chemicals. [12]Its structural similarity to dopamine makes it a valuable precursor for compounds targeting the central nervous system. [12][13]

Precursor to Pharmaceutical Intermediates

The dimethoxyphenethylamine moiety is found in a number of biologically active compounds. [13]The (R)-enantiomer is often the key intermediate for the synthesis of isoquinoline alkaloids and other pharmacologically active molecules. [12]For example, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been investigated for their anti-ulcer activities. [14]Furthermore, this compound is a precursor in the synthesis of drugs like verapamil and bevacolol. [12]

Use as a Chiral Auxiliary

In asymmetric synthesis, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. [15]While less common than its use as a building block, (R)-1-(3,4-Dimethoxyphenyl)ethylamine has the potential to be used as a chiral auxiliary in reactions such as asymmetric alkylations or aldol additions. [16]After the desired stereoselective transformation, the auxiliary can be cleaved and recovered.

Part 4: Safety and Handling

(R)-1-(3,4-Dimethoxyphenyl)ethylamine is classified as harmful if swallowed and causes skin and serious eye irritation. [3][17]It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [18]Work should be conducted in a well-ventilated area or a chemical fume hood. [18]In case of contact with skin or eyes, flush immediately with plenty of water. [19]

Conclusion

(R)-1-(3,4-Dimethoxyphenyl)ethylamine is a compound of considerable synthetic utility, particularly in the pharmaceutical industry. Its value stems from its chiral nature and its structural relationship to the phenethylamine class of compounds. A thorough understanding of its chemical properties, coupled with robust synthetic and resolution protocols, is essential for its effective application in the development of new chemical entities. As research in stereoselective synthesis continues to advance, the demand for enantiomerically pure building blocks like (R)-1-(3,4-Dimethoxyphenyl)ethylamine is likely to grow.

References

- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

- Various Authors. (2019-2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination.

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for various syntheses. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (R)-(+)-1-(3-methoxyphenyl)-ethylamine. Retrieved from [Link]

-

ChemBK. (2024). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-(4-Methoxyphenyl)ethylamine. Retrieved from [Link]

- Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-9.

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

- Various Authors. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.

-

University of Liverpool. (2021). Stereochemistry - Stereoelectronics. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7). Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

- Myers, A. G., et al. (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH.

-

ResearchGate. (n.d.). The IR-spectrum of the 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the KBr matrix. Retrieved from [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. aksci.com [aksci.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. (R)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 641449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. prepchem.com [prepchem.com]

- 12. nbinno.com [nbinno.com]

- 13. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 14. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 16. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (R)-1-(3,4-Dimethoxyphenyl)ethylamine: A Chiral Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3,4-Dimethoxyphenyl)ethylamine, a chiral amine of significant interest in medicinal chemistry, serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its structural similarity to catecholamine neurotransmitters, combined with its stereospecific configuration, makes it a valuable precursor for creating complex molecular architectures with precise biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis via chiral resolution, analytical characterization, and applications in drug development, with a focus on the scientific principles underpinning its use.

Core Compound Identity

| Property | Value | Source |

| CAS Number | 100570-24-9 | [1] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| Boiling Point | 120°C at 1 mmHg | [1] |

| Density | 1.037 ± 0.06 g/cm³ | [1] |

| pKa | 9.18 ± 0.10 | [1] |

The Criticality of Chirality in Drug Design

Chirality is a fundamental principle in drug design and action. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles.[2][3] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive, less active, or even contribute to undesirable side effects (the distomer).[4] Therefore, the synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry to improve therapeutic indices and reduce patient risk.[5] (R)-1-(3,4-Dimethoxyphenyl)ethylamine is a prime example of a chiral intermediate where its specific stereochemistry is essential for the construction of enantiomerically pure final drug products.[6]

Synthesis and Chiral Resolution

The industrial production of (R)-1-(3,4-Dimethoxyphenyl)ethylamine typically involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 1-(3,4-Dimethoxyphenyl)ethylamine

A common route to the racemic amine starts from 3,4-dimethoxybenzyl cyanide, which undergoes hydrogenation in the presence of a catalyst such as Raney nickel.[7]

Diagram 1: Synthesis of Racemic 1-(3,4-Dimethoxyphenyl)ethylamine

Caption: Synthesis of the racemic amine precursor.

Chiral Resolution via Diastereomeric Salt Formation

The most established method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.[8] Tartaric acid and its derivatives are frequently employed for this purpose due to their availability and effectiveness.[9] The principle lies in the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral acid.

While a specific protocol for (R)-1-(3,4-Dimethoxyphenyl)ethylamine is not publicly detailed, the following is a robust, field-proven protocol adapted from the resolution of structurally analogous amines.[10][11]

Experimental Protocol: Chiral Resolution with L-(-)-Tartaric Acid

-

Step 1: Salt Formation

-

Dissolve one molar equivalent of racemic 1-(3,4-Dimethoxyphenyl)ethylamine in a suitable solvent such as methanol or ethanol with gentle warming.

-

In a separate flask, dissolve 0.5 molar equivalents of L-(-)-tartaric acid in the same solvent, also with warming.

-

Slowly add the tartaric acid solution to the amine solution with continuous stirring.

-

Allow the mixture to cool gradually to room temperature and then chill in an ice bath to facilitate crystallization of the less soluble diastereomeric salt, the (R)-amine-(L)-tartrate salt.

-

-

Step 2: Isolation of the Diastereomeric Salt

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble (S)-amine-(L)-tartrate salt.

-

The enantiomeric purity of the salt can be enhanced by recrystallization from the same solvent system.

-

-

Step 3: Liberation of the Free (R)-Amine

-

Suspend the isolated diastereomeric salt in water.

-

Add a strong base, such as a 2M sodium hydroxide solution, until the pH is greater than 10 to deprotonate the amine.

-

Extract the liberated (R)-1-(3,4-Dimethoxyphenyl)ethylamine into an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-amine.

-

Diagram 2: Chiral Resolution Workflow

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Enzymatic Resolution

An alternative green chemistry approach is enzymatic kinetic resolution. Lipases, such as Candida antarctica Lipase B (CAL-B), can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer.[6][12][13] This method often provides high enantioselectivity under mild reaction conditions.

Applications in Pharmaceutical Synthesis

The 3,4-dimethoxyphenethylamine scaffold is a core component of many isoquinoline alkaloids and synthetic pharmaceuticals.[14] The (R)-enantiomer of 1-(3,4-Dimethoxyphenyl)ethylamine is a particularly valuable chiral synthon for compounds where the stereocenter is crucial for biological activity. For instance, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been investigated for their anti-ulcer properties.[15] Furthermore, this structural motif is found in drugs such as the vasodilator Papaverine and the antihypertensive agent Verapamil, highlighting the importance of this chemical class in medicine.[16] The use of the enantiomerically pure (R)-amine ensures the stereospecific synthesis of the desired active pharmaceutical ingredient.

Analytical Characterization

Ensuring the chemical and enantiomeric purity of (R)-1-(3,4-Dimethoxyphenyl)ethylamine is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.[17] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of enantiomers, including chiral amines.[8]

Exemplary Chiral HPLC Method

-

Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series).[13]

-

Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape and resolution for basic analytes.

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 280 nm).[11]

-

Flow Rate: Typically 0.5-1.0 mL/min.

The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and purity of the compound. While standard NMR cannot distinguish between enantiomers, chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric environments, leading to separable signals for the enantiomers.

Expected ¹H and ¹³C NMR Spectral Data

-

¹H NMR:

-

Aromatic protons will appear as multiplets or distinct doublets and doublet of doublets in the range of δ 6.7-6.9 ppm.

-

The methoxy groups (-OCH₃) will present as two singlets around δ 3.8-3.9 ppm.

-

The methine proton (-CH-) adjacent to the nitrogen and the aromatic ring will be a quartet around δ 4.1 ppm.

-

The methyl group (-CH₃) will be a doublet around δ 1.4 ppm.

-

The amine protons (-NH₂) will appear as a broad singlet.

-

-

¹³C NMR:

-

Aromatic carbons will resonate in the region of δ 110-150 ppm.

-

The two methoxy carbons will be found around δ 55-56 ppm.

-

The methine carbon will be in the range of δ 50-55 ppm.

-

The methyl carbon will appear at approximately δ 24 ppm.

-

Safety and Handling

(R)-1-(3,4-Dimethoxyphenyl)ethylamine is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Hazards: May be harmful if swallowed and can cause skin and eye irritation.

-

Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and skin contact.

Conclusion

(R)-1-(3,4-Dimethoxyphenyl)ethylamine is a stereochemically defined building block of high value to the pharmaceutical and fine chemical industries. Its synthesis, primarily through the resolution of the racemic mixture, provides access to an enantiomerically pure intermediate crucial for the construction of complex, biologically active molecules. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective application in drug discovery and development. The principles of chirality, exemplified by this compound, continue to drive innovation in the creation of safer and more effective medicines.

References

- Benchchem. (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. Benchchem.

- YMC Co., Ltd. (n.d.).

- Fernández-Pérez, H., et al. (2010). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 8(23), 5434-5441.

- Benchchem. (2025).

- Daicel Chemical Industries, Ltd. (n.d.). Method development with CHIRALPAK® IA.

- Szymańska, E., & Winkler, W. (2017).

- Kodama, S., et al. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis, 24(15), 2711-5.

- University of Liverpool. (2021). Stereochemistry - Stereoelectronics.

- Gładkowski, W., et al. (2019). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 24(18), 3356.

- Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-9.

- University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis.

- ECHEMI. (n.d.). Buy (R)-1-(3,4-Dimethoxyphenyl)

- Benchchem. (n.d.). Synthesis routes of 3,4-Dimethoxyphenethylamine.

- Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine.

- Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research, 3(2), 07-12.

- Keglevich, G. (n.d.). Resolution of P-Heterocycles with Tartaric Acid Derivatives.

- Hale, L. V. A., & Szymczak, N. K. (n.d.).

- Anaikutti, P., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry.

- WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

- ChemicalBook. (n.d.). 3,4-Dimethoxyphenethylamine | 120-20-7.

- Gîrţu, M. A., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(7), 1636.

- ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4.

- Jayakumar, R., Vadivel, R., & Ananthi, N. (2018). Role of Chirality in Drugs. Organic & Medicinal Chem IJ, 5(2).

- Lomenzo, S., et al. (2021). Recent advances in fast and ultrafast chiral high performance liquid chromatography and its application to the analysis of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis, 206, 114361.

- Sekhon, B. S. (2013). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Journal of Modern Medicinal Chemistry, 1(1), 2-13.

- Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.

- International Journal of Innovative Research in Science, Engineering and Technology. (2023). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy.

- Phenomenex. (n.d.).

- SIELC Technologies. (n.d.). Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. hplc.eu [hplc.eu]

- 12. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ymc.co.jp [ymc.co.jp]

- 16. rsc.org [rsc.org]

- 17. 3,4-Dimethoxyphenethylamine(120-20-7) 1H NMR spectrum [chemicalbook.com]

(R)-1-(3,4-Dimethoxyphenyl)ethylamine molecular weight

An In-Depth Technical Guide to the Molecular Weight of (R)-1-(3,4-Dimethoxyphenyl)ethylamine

Introduction

(R)-1-(3,4-Dimethoxyphenyl)ethylamine is a chiral amine and a valuable building block in synthetic organic chemistry. Its structural motif is present in numerous biologically active compounds and pharmaceuticals. For researchers and professionals in drug development, an accurate understanding of its fundamental physicochemical properties is paramount. The molecular weight, in particular, is a critical parameter that underpins stoichiometry, reaction kinetics, and the characterization of novel compounds. This guide provides a detailed, first-principles breakdown of the molecular weight determination for (R)-1-(3,4-Dimethoxyphenyl)ethylamine, grounded in authoritative chemical data.

Molecular Composition and Formula

The first step in determining the molecular weight of any compound is to establish its precise chemical formula. This formula provides an elemental census—a qualitative and quantitative account of the atoms constituting a single molecule. For (R)-1-(3,4-Dimethoxyphenyl)ethylamine, the molecular formula is C₁₀H₁₅NO₂.[1][2][3] This indicates that each molecule is composed of:

-

10 Carbon (C) atoms

-

15 Hydrogen (H) atoms

-

1 Nitrogen (N) atom

-

2 Oxygen (O) atoms

This composition is the foundation for all subsequent calculations.

The Principle of Molecular Weight Calculation

The molecular weight (or more accurately, the molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The calculation is a weighted sum, where the standard atomic weight of each element is multiplied by the number of atoms of that element in the molecular formula.

The process follows a clear, logical workflow that ensures accuracy and traceability.

Sources

A Comprehensive Technical Guide to (R)-1-(3,4-Dimethoxyphenyl)ethylamine: Synthesis, Resolution, and Application

Abstract

(R)-1-(3,4-Dimethoxyphenyl)ethylamine is a chiral amine of significant interest in the pharmaceutical industry. Its structural motif, a phenethylamine core substituted with methoxy groups, is analogous to key neurotransmitters like dopamine, making it a valuable building block in medicinal chemistry.[1][2] This guide provides an in-depth exploration of this compound, intended for researchers, chemists, and professionals in drug development. We will cover its fundamental properties, detailed protocols for its synthesis and enantiomeric resolution, analytical characterization, and critical applications, with a focus on the underlying scientific principles that guide each step.

Introduction and Physicochemical Profile

(R)-1-(3,4-Dimethoxyphenyl)ethylamine, a derivative of the neurochemically significant phenethylamine scaffold, serves as a crucial chiral intermediate.[2] The specific "(R)" stereochemistry at the alpha-carbon is often essential for achieving the desired pharmacological activity and selectivity in drug candidates. Its utility stems primarily from its role as a chiral resolving agent for acidic compounds and as a foundational element for the asymmetric synthesis of more complex molecules.[3][4]

Chemical Structure

The molecule consists of a benzene ring substituted with two methoxy groups at positions 3 and 4. An ethylamine chain is attached at position 1, with a chiral center at the benzylic carbon, designated as (R) configuration.

Caption: 2D Structure of (R)-1-(3,4-Dimethoxyphenyl)ethylamine.

Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅NO₂ | [5][6] |

| Molecular Weight | 181.23 g/mol | [5][6] |

| CAS Number | 100570-24-9 | [6][7] |

| Appearance | Not available; related compounds are clear yellowish oils | [2] |

| Boiling Point | 120 °C at 1 mmHg | [6] |

| Density | 1.037 ± 0.06 g/cm³ | [6] |

| pKa | 9.18 ± 0.10 | [6] |

| Synonyms | (R)-1-(3,4-DIMETHOXYPHENYL)ETHANAMINE, (R)-3,4-Dimethoxy-α-methylbenzylamine | [6][7] |

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure (R)-1-(3,4-Dimethoxyphenyl)ethylamine is typically achieved through a two-stage process: first, the synthesis of the racemic mixture, followed by chiral resolution.

Rationale for Method Selection

Racemic Synthesis: A common and efficient method to synthesize the racemic amine is via reductive amination of 3,4-dimethoxyacetophenone. This method is widely used due to the commercial availability of the starting ketone and the high yields typically achieved.

Chiral Resolution: The most prevalent and industrially scalable method for separating enantiomers is the formation of diastereomeric salts using a chiral resolving agent.[3][8] This technique exploits the different physical properties, primarily solubility, of the resulting diastereomeric salts, allowing for their separation by fractional crystallization.[3] Tartaric acid derivatives are frequently employed for resolving amines due to their effectiveness and availability.[8][9]

Synthesis and Resolution Workflow

Caption: General workflow for synthesis and chiral resolution.

Experimental Protocol: Synthesis of Racemic Amine

This protocol is a representative method based on standard organic chemistry principles for reductive amination.

-

Reaction Setup: To a solution of 3,4-dimethoxyacetophenone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

-

Reducing Agent Addition: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise, maintaining the temperature below 20°C.

-

Causality Insight: Sodium cyanoborohydride is a mild reducing agent selective for the iminium ion formed in situ, minimizing the reduction of the starting ketone.

-

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding water. Acidify the mixture with concentrated HCl to pH ~2 to decompose excess reducing agent.

-

Extraction (Base): Make the aqueous layer basic (pH > 10) with 10% NaOH solution. Extract the product with an organic solvent (e.g., dichloromethane) three times.[10]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the racemic amine.[10]

Experimental Protocol: Chiral Resolution

This protocol is adapted from established methods for resolving similar amines using tartaric acid derivatives.[8][9]

-

Salt Formation: Dissolve the racemic amine (1 equivalent) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve a chiral resolving agent, for example, (L)-(+)-tartaric acid (0.5 equivalents), in the same solvent, heating gently if necessary.

-

Causality Insight: Using 0.5 equivalents of the resolving agent is standard practice, as one molecule of the dibasic tartaric acid can form a salt with two molecules of the amine. However, the stoichiometry may need to be optimized.

-

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: Collect the crystalline salt by filtration and wash it with a small amount of cold solvent to remove impurities from the mother liquor.[8]

-

Self-Validation: The success of the resolution at this stage can be preliminarily assessed by measuring the melting point of the salt, which should be sharp. The enantiomeric excess (e.e.) should be determined after liberating the free amine.

-

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 10% NaOH).[4][8]

-

Extraction and Purification: Stir the mixture until the salt fully dissolves and partitions. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched (R)-1-(3,4-Dimethoxyphenyl)ethylamine.[8] The chiral purity should be confirmed via chiral HPLC or NMR with a chiral shift reagent.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons (approx. 6.7-6.9 ppm), methoxy group protons (two singlets, approx. 3.8-3.9 ppm), benzylic CH proton (quartet, approx. 4.1 ppm), amine NH₂ protons (broad singlet), and methyl CH₃ protons (doublet, approx. 1.4 ppm). The exact shifts can vary based on the solvent.[11][12] |

| ¹³C NMR | Signals corresponding to the aromatic carbons (approx. 110-150 ppm), two distinct methoxy carbons (approx. 55-56 ppm), the benzylic carbon (approx. 50-55 ppm), and the methyl carbon (approx. 20-25 ppm). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (approx. 3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic, 2800-3100 cm⁻¹), C=C aromatic stretching (approx. 1580-1610 cm⁻¹), and C-O stretching of the methoxy groups (approx. 1250 cm⁻¹).[13][14] |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 181.11, corresponding to the exact mass of the compound.[6] |

| Chiral HPLC | Using a suitable chiral stationary phase, the (R) and (S) enantiomers can be separated, allowing for the determination of enantiomeric excess (e.e.). |

Applications in Drug Development

Chiral Resolving Agent

(R)-1-(3,4-Dimethoxyphenyl)ethylamine is a chiral base used to resolve racemic acidic compounds. The principle is identical to the one used for its own resolution: it forms diastereomeric salts with racemic acids, which can then be separated by crystallization.[3]

Precursor in Asymmetric Synthesis

The phenethylamine framework is a common feature in many biologically active molecules. This compound serves as a chiral starting material for synthesizing pharmaceutical agents where a specific stereoisomer is required for efficacy and to minimize side effects.[2][15] Its structural similarity to dopamine makes it a precursor for various cardiovascular and neurological drug candidates.[1][2] For instance, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine are used in preformulation studies for new oral drug candidates.[16]

Caption: Key applications in chemical and pharmaceutical development.

Safety and Handling

Proper handling of (R)-1-(3,4-Dimethoxyphenyl)ethylamine is critical to ensure laboratory safety.

-

Hazard Identification: This compound is harmful if swallowed (H302), causes skin irritation (H315), and can cause serious eye damage (H318).[5] Some sources also indicate it may cause an allergic skin reaction.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[17]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mists. Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[5][18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

-

First Aid Measures:

-

If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[5]

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[5]

-

Conclusion

(R)-1-(3,4-Dimethoxyphenyl)ethylamine is a versatile and valuable chiral amine in the field of organic synthesis and drug development. A thorough understanding of its properties, synthesis, resolution techniques, and handling requirements is paramount for its effective and safe utilization. The protocols and data presented in this guide offer a robust framework for researchers and scientists, enabling them to leverage this important chemical intermediate in their work.

References

-

3M. (2024). Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (R)-(+)-1-(3-methoxyphenyl)-ethylamine. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, (R)-1-(3,4-dimethoxyphenyl)ethylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-(4-Methoxyphenyl)ethylamine. Retrieved from [Link]

-

PlantaeDB. (n.d.). 3,4-Dimethoxyphenethylamine - Chemical Compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]

-

ChemBK. (2024). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - 1H NMR Spectrum. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7). Retrieved from [Link]

- Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

-

ResearchGate. (n.d.). The IR-spectrum of the 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the KBr matrix. Retrieved from [Link]

-

PubMed. (n.d.). Preliminary preformulation studies of a 2-(3,4-dimethoxyphenyl)ethylamine derivative for oral administration at an exploratory stage of new drug development. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethoxyphenylethanolamine. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate. Retrieved from [Link]

Sources

- 1. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 5. aksci.com [aksci.com]

- 6. echemi.com [echemi.com]

- 7. pschemicals.com [pschemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preliminary preformulation studies of a 2-(3,4-dimethoxyphenyl)ethylamine derivative for oral administration at an exploratory stage of new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. multimedia.3m.com [multimedia.3m.com]

(R)-1-(3,4-Dimethoxyphenyl)ethylamine synthesis pathway.

An In-Depth Technical Guide to the Synthesis of (R)-1-(3,4-Dimethoxyphenyl)ethylamine

Introduction: The Significance of a Chiral Amine

(R)-1-(3,4-Dimethoxyphenyl)ethylamine is a high-value chiral primary amine that serves as a critical building block in the synthesis of numerous pharmaceutical compounds. Its stereogenic center at the α-position to the amino group is a key feature incorporated into various biologically active molecules. The dimethoxy-substituted phenyl ring is a common motif in medicinal chemistry, often mimicking the structure of endogenous catecholamines. Consequently, robust and efficient synthetic pathways to obtain this intermediate in high enantiomeric purity are of paramount importance to the drug development and manufacturing sectors.

This guide provides a detailed exploration of the principal synthetic strategies for producing (R)-1-(3,4-Dimethoxyphenyl)ethylamine, designed for researchers, chemists, and process development scientists. We will delve into the mechanistic underpinnings of two primary approaches: the classical method of racemic synthesis followed by chiral resolution, and the more modern approach of direct asymmetric synthesis. Each section will provide not only the procedural steps but also the critical scientific rationale behind the choice of reagents and conditions, ensuring a self-validating and reproducible protocol.

Pathway 1: Racemic Synthesis and Subsequent Chiral Resolution

This classical, two-stage approach remains one of the most reliable and scalable methods for producing enantiomerically pure amines. It involves the initial non-stereoselective synthesis of the racemic amine, followed by the separation of the desired (R)-enantiomer.

Part A: Synthesis of Racemic 1-(3,4-Dimethoxyphenyl)ethylamine via Reductive Amination

The most direct route to the racemic amine is the reductive amination of the corresponding ketone, 3',4'-dimethoxyacetophenone.[1] This reaction proceeds through an imine intermediate, which is then reduced in situ to the target amine.[1][2][3]

Mechanism and Rationale: The reaction begins with the nucleophilic attack of an ammonia source on the carbonyl carbon of 3',4'-dimethoxyacetophenone. This is followed by dehydration to form a transient imine species. A reducing agent present in the reaction mixture then reduces the C=N double bond to yield the primary amine.[1] The choice of reducing agent is critical; agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough not to significantly reduce the starting ketone but are highly effective at reducing the protonated imine intermediate.[2] Catalytic hydrogenation over Raney Nickel is another common and scalable method.

Caption: Workflow for racemic synthesis via reductive amination.

Detailed Experimental Protocol (Illustrative):

-

Reaction Setup: To a solution of 3',4'-dimethoxyacetophenone (1.0 eq)[4] and ammonium acetate (10 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of 2M HCl. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Basify the aqueous residue with 2M NaOH to a pH > 12 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic 1-(3,4-Dimethoxyphenyl)ethylamine, which can be purified further by vacuum distillation if necessary.

Part B: Chiral Resolution via Diastereomeric Salt Formation

With the racemic amine in hand, the next critical step is the separation of the enantiomers. The most common industrial method is the formation of diastereomeric salts using a chiral resolving agent.[5][6]

Principle of Resolution: This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine (a base) with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. These salts possess different solubilities in a given solvent system, allowing one to be selectively crystallized and separated by filtration.[5][7] The choice of resolving agent and solvent is crucial and often determined empirically.[7]

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Detailed Experimental Protocol (Illustrative using (R)-(-)-Mandelic Acid):

-

Salt Formation: Dissolve the racemic 1-(3,4-Dimethoxyphenyl)ethylamine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). In a separate flask, dissolve (R)-(-)-Mandelic Acid (0.5 - 1.0 eq) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt. The process may take several hours to days.

-

Isolation: Collect the crystalline salt by vacuum filtration and wash it with a small amount of the cold solvent to remove impurities from the mother liquor.

-

Enantiomeric Purity Check: The diastereomeric excess (d.e.) of the salt, which corresponds to the enantiomeric excess (e.e.) of the amine, should be determined (e.g., by HPLC on a chiral column after liberating a small sample). If the purity is insufficient, a recrystallization step may be required.

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is > 12 to deprotonate the amine.

-

Final Extraction: Extract the liberated (R)-amine with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-1-(3,4-Dimethoxyphenyl)ethylamine.[8]

Data Summary: Comparison of Chiral Resolving Agents

| Chiral Resolving Agent | Typical Solvent(s) | Expected Yield of Salt | Achievable Enantiomeric Excess (e.e.) |

| (R)-(-)-Mandelic Acid | Methanol, Ethanol | 60-75% | >99% after recrystallization |

| (2R,3R)-(-)-Tartaric Acid | Ethanol/Water | Variable | >98% |

| (R,R)-Di-p-toluoyl-tartaric acid | Methanol | Good | >99% |

Note: Yields and e.e. are illustrative and highly dependent on the precise crystallization conditions.

Pathway 2: Direct Asymmetric Synthesis

Advances in catalysis have enabled the direct synthesis of chiral amines, bypassing the need for a resolution step.[9][10] Asymmetric reductive amination and asymmetric transfer hydrogenation are powerful techniques that install the stereocenter in a single, highly controlled step.

Principle of Asymmetric Catalysis: This approach uses a chiral catalyst, typically a transition metal complex (e.g., Iridium, Rhodium, Ruthenium) coordinated to a chiral ligand. The reaction still proceeds through an imine intermediate, but the reduction step occurs within the chiral environment of the catalyst. This environment sterically favors the addition of hydride to one face of the imine over the other, leading to the preferential formation of one enantiomer.[9]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. 3',4'-Dimethoxyacetophenone, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (R)-1-(3,4-Dimethoxyphenyl)ethylamine: A Comprehensive Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the chiral amine (R)-1-(3,4-Dimethoxyphenyl)ethylamine, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction

(R)-1-(3,4-Dimethoxyphenyl)ethylamine is a chiral primary amine with significant applications in the synthesis of pharmaceuticals and as a resolving agent. Its stereochemistry is crucial for its biological activity, making unambiguous characterization essential. Spectroscopic techniques are indispensable tools for confirming the structure, purity, and stereochemical integrity of such molecules. This guide synthesizes available spectral data for closely related compounds and established spectroscopic principles to present a comprehensive analytical profile of the target molecule.

Molecular Structure and Key Features

The structure of (R)-1-(3,4-Dimethoxyphenyl)ethylamine features a chiral center at the carbon atom adjacent to the amino group and the phenyl ring. The 3,4-dimethoxy substitution pattern on the aromatic ring significantly influences the electronic environment and, consequently, the spectral properties of the molecule.

Figure 1: 2D structure of (R)-1-(3,4-Dimethoxyphenyl)ethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For chiral compounds like (R)-1-(3,4-Dimethoxyphenyl)ethylamine, NMR can also be used to assess enantiomeric purity with the use of chiral solvating or derivatizing agents.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected chemical shifts for (R)-1-(3,4-Dimethoxyphenyl)ethylamine are detailed below.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | m | 3H | Ar-H |

| ~4.1 | q | 1H | CH-NH₂ |

| ~3.85 | s | 3H | OCH₃ |

| ~3.84 | s | 3H | OCH₃ |

| ~2.0 (variable) | br s | 2H | NH₂ |

| ~1.35 | d | 3H | CH₃ |

Interpretation:

-

Aromatic Protons (Ar-H): The three protons on the substituted benzene ring will appear in the aromatic region (~6.8-7.0 ppm). Due to the substitution pattern, they will likely exhibit complex splitting (multiplet, m).

-

Methine Proton (CH-NH₂): The proton on the chiral carbon is adjacent to the amino group and the aromatic ring, and also coupled to the methyl protons. This will result in a quartet (q) around 4.1 ppm.

-

Methoxy Protons (OCH₃): The two methoxy groups are expected to have very similar chemical environments, appearing as sharp singlets (s) around 3.84-3.85 ppm.

-

Amine Protons (NH₂): The protons of the primary amine are exchangeable and often appear as a broad singlet (br s). Their chemical shift can vary depending on the solvent and concentration.[3]

-

Methyl Protons (CH₃): The three protons of the methyl group are coupled to the methine proton, resulting in a doublet (d) around 1.35 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~149 | Ar-C (C-O) |

| ~148 | Ar-C (C-O) |

| ~138 | Ar-C (quaternary) |

| ~118 | Ar-CH |

| ~111 | Ar-CH |

| ~110 | Ar-CH |

| ~56 | OCH₃ |

| ~51 | CH-NH₂ |

| ~24 | CH₃ |

Interpretation:

-

Aromatic Carbons (Ar-C, Ar-CH): The six aromatic carbons will appear in the downfield region. The two carbons attached to the oxygen atoms of the methoxy groups are the most deshielded (~148-149 ppm). The quaternary carbon and the three methine carbons will have distinct signals.

-

Methoxy Carbons (OCH₃): The carbons of the two methoxy groups are expected to have a signal around 56 ppm.

-

Chiral Carbon (CH-NH₂): The carbon of the chiral center, attached to the nitrogen, will appear around 51 ppm.

-

Methyl Carbon (CH₃): The aliphatic methyl carbon will be the most upfield signal, appearing around 24 ppm.

Experimental Protocol for NMR Data Acquisition

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, sharp | N-H stretch (primary amine, two bands)[3] |

| 2850-3000 | Medium-Strong | C-H stretch (aliphatic and aromatic) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250-1300 | Strong | C-O stretch (aryl ether) |

| 1020-1075 | Strong | C-O stretch (aryl ether) |

| ~1600 | Medium | N-H bend (primary amine) |

Interpretation:

-

N-H Stretch: Primary amines typically show two sharp absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[3]

-

C-H Stretch: The spectrum will show absorptions for both sp³ (aliphatic) and sp² (aromatic) C-H stretching.

-

C=C Aromatic Stretch: Characteristic absorptions for the aromatic ring will be observed around 1600 and 1500 cm⁻¹.

-

C-O Stretch: The two C-O bonds of the dimethoxy groups will give rise to strong absorptions in the fingerprint region.

-

N-H Bend: The N-H bending vibration for a primary amine is expected around 1600 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a baseline correction and label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Expected Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 181 | Molecular ion (M⁺) |

| 166 | [M - CH₃]⁺ |

| 151 | [M - CH₂NH₂]⁺ |

| 136 | [M - CH₃ - CH₂NH]⁺ |

Interpretation:

-

Molecular Ion (m/z 181): The peak corresponding to the molecular weight of the compound (C₁₀H₁₅NO₂) is expected at m/z 181.[4]

-

Fragmentation: The primary fragmentation pathway is expected to be the cleavage of the benzylic C-C bond, which is the weakest bond, leading to the formation of a stable benzylic cation.

-

Loss of a Methyl Radical (m/z 166): Alpha-cleavage next to the nitrogen can result in the loss of a methyl radical.

-

Formation of the 3,4-Dimethoxybenzyl Cation (m/z 151): Cleavage of the bond between the chiral carbon and the methyl group, followed by rearrangement, can lead to the formation of the 3,4-dimethoxybenzyl cation.

-

Figure 3: Proposed key fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Gas Chromatography (GC):

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 70 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution.

-

Carrier Gas: Helium.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of (R)-1-(3,4-Dimethoxyphenyl)ethylamine. The combination of NMR, IR, and MS data allows for unambiguous confirmation of its chemical structure and provides a baseline for purity assessment. The detailed protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis, quality control, and application of this important chiral building block.

References

- Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.). Google Scholar.

- PubChem. (n.d.). (R)-1-(3-Methoxyphenyl)ethylamine. PubChem.

- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)

- Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. (n.d.). ACS Publications.

- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). National Institutes of Health (NIH).

- The IR -spectrum of the 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the KBr matrix. (n.d.). ResearchGate.

- Spectroscopy of Amines. (n.d.). NC State University Libraries.

- 1-(3,4-dimethoxyphenyl)ethanamine. (n.d.). Echemi.

- Ethanone, 1-(3,4-dimethoxyphenyl)-. (n.d.). NIST WebBook.

- 3,4-Dimethoxyphenethylamine. (n.d.). SpectraBase.

Sources

- 1. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]

- 2. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. echemi.com [echemi.com]

(R)-1-(3,4-Dimethoxyphenyl)ethylamine solubility profile

An In-Depth Technical Guide to the Solubility Profile of (R)-1-(3,4-Dimethoxyphenyl)ethylamine

Authored by: A Senior Application Scientist

Foreword: Understanding Solubility as a Cornerstone of Development

In the realm of pharmaceutical sciences and chemical research, the solubility of a compound is not merely a physical constant; it is a critical determinant of its utility, bioavailability, and ultimate success. For a chiral amine like (R)-1-(3,4-Dimethoxyphenyl)ethylamine, a key intermediate in the synthesis of various pharmacologically active molecules, a comprehensive understanding of its solubility profile is paramount. This guide provides an in-depth exploration of the factors governing the solubility of (R)-1-(3,4-Dimethoxyphenyl)ethylamine. We will delve into its physicochemical properties, the influence of pH and temperature, its behavior in various solvent systems, and the critical role of solid-state characteristics. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic rationale behind the experimental approaches required to fully characterize this important molecule.

Physicochemical Characterization: The Molecular Blueprint for Solubility

The inherent solubility of a molecule is dictated by its structural and electronic properties. For (R)-1-(3,4-Dimethoxyphenyl)ethylamine, key parameters provide a predictive foundation for its behavior in solution.

The presence of an amine group with a pKa of approximately 9.18 indicates that this compound is a weak base.[1] This is the single most important predictor of its pH-dependent solubility in aqueous media. At pH values significantly below its pKa, the amine group will be protonated, forming a cationic species that is generally much more water-soluble than the neutral free base. The two methoxy groups contribute to its lipophilicity, which is balanced by the polar amine group's capacity for hydrogen bonding.

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] | Provides the elemental composition. |

| Molecular Weight | 181.23 g/mol | [1] | Influences dissolution rate and diffusion. |

| pKa (amine) | 9.18 ± 0.10 | [1] | Critical for predicting pH-dependent aqueous solubility. |

| logP (racemate) | 0.77 - 0.88 | [2][3] | Indicates moderate lipophilicity, suggesting solubility in both polar and non-polar organic solvents. |

| Physical Form | Viscous Liquid or Solid | [3][4][5] | The physical state at ambient temperature impacts handling and dissolution. Solid forms may exhibit polymorphism. |

| Density | ~1.07 g/cm³ | [1][6] | Relevant for formulation and process design. |

Aqueous Solubility and the Overriding Influence of pH

For any ionizable compound, particularly a basic amine, aqueous solubility is not a single value but a profile that changes dramatically with pH.

Intrinsic vs. pH-Dependent Solubility

The intrinsic solubility (S₀) refers to the solubility of the un-ionized free base. For (R)-1-(3,4-Dimethoxyphenyl)ethylamine, this is the relevant value at high pH (e.g., pH > 11). As the pH decreases, the amine group becomes protonated, and the total solubility (S) increases, as it is the sum of the dissolved free base and the dissolved protonated salt.

The Henderson-Hasselbalch Relationship: A Theoretical Starting Point

The pH-dependent solubility of a basic compound can be theoretically estimated using the Henderson-Hasselbalch equation:

S = S₀ (1 + 10^(pKa - pH))

This equation predicts that solubility will increase by a factor of 10 for every unit decrease in pH below the pKa. However, in practice, this model has limitations.[7] Experimental studies on cationic drugs often show pH-solubility profiles that deviate significantly from this ideal behavior due to factors like buffer interactions, ionic strength, and the formation of less soluble salt forms.[7] Therefore, experimental determination is crucial.

Experimental Protocol: Determining the pH-Solubility Profile

A robust method for determining the pH-solubility profile is the equilibrium shake-flask method. This protocol is designed to ensure that a true equilibrium is reached, providing trustworthy and reproducible data.

Objective: To determine the equilibrium solubility of (R)-1-(3,4-Dimethoxyphenyl)ethylamine across a physiologically and industrially relevant pH range (e.g., pH 2 to 12).

Materials:

-

(R)-1-(3,4-Dimethoxyphenyl)ethylamine

-

A series of buffered solutions (e.g., phosphate, citrate, borate) covering the target pH range.

-

HPLC-grade water, acetonitrile, and methanol.

-

Calibrated pH meter.

-

Thermostatically controlled shaker/incubator.

-

Centrifuge.

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).

Methodology:

-

Preparation: Prepare a set of vials for each pH point to be tested.

-

Addition of Compound: Add an excess amount of (R)-1-(3,4-Dimethoxyphenyl)ethylamine to each vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

-

Addition of Buffer: Add a fixed volume of the appropriate pH buffer to each vial.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time (typically 24-72 hours). The time to reach equilibrium should be predetermined in a preliminary experiment.

-

Phase Separation: After equilibration, check the pH of the slurry. Then, separate the solid and liquid phases by centrifugation at high speed.

-

Sample Preparation & Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary with the mobile phase and analyze the concentration using a validated HPLC method.

-

Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) on a logarithmic scale against the final measured pH of each sample.

Figure 1: Workflow for pH-Solubility Profile Determination.

Solubility in Organic Solvents

For applications in synthesis, purification, and formulation, understanding the solubility in organic solvents is essential. Based on its structure—a moderately lipophilic core with a polar, hydrogen-bonding amine group—(R)-1-(3,4-Dimethoxyphenyl)ethylamine is expected to be soluble in a range of organic solvents.[4][8]

Expected Solubility Profile:

-

High Solubility: In polar protic solvents like methanol and ethanol, due to hydrogen bonding with the amine group. Also expected to be soluble in chlorinated solvents like dichloromethane and chloroform.

-

Moderate Solubility: In polar aprotic solvents like acetonitrile, ethyl acetate, and tetrahydrofuran (THF).

-

Low Solubility: In non-polar solvents such as hexanes and toluene, where the polar amine group limits miscibility.

Experimental Protocol: Kinetic and Thermodynamic Solubility in Organic Solvents

It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a stock solution upon dilution. Thermodynamic solubility, determined by methods like the shake-flask protocol, represents the true equilibrium state.

Objective: To determine the thermodynamic solubility of (R)-1-(3,4-Dimethoxyphenyl)ethylamine in a panel of common organic solvents.

Methodology: The shake-flask protocol described in section 2.3 can be adapted for organic solvents.

-

Replace the aqueous buffers with the selected organic solvents (e.g., methanol, acetonitrile, ethyl acetate, toluene).

-

Add an excess of the compound to each solvent.

-

Equilibrate at a constant temperature. Since volatility can be an issue, ensure vials are tightly sealed.

-

After equilibration, separate the phases via centrifugation or filtration through a solvent-compatible filter (e.g., PTFE).

-

Analyze the supernatant concentration by a suitable method, such as HPLC or quantitative NMR (qNMR).

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Strong hydrogen bonding interactions. |

| Polar Aprotic | Acetonitrile | Moderate | Dipole-dipole interactions. |

| Ester | Ethyl Acetate | Moderate | Moderate polarity and H-bond accepting capability. |

| Chlorinated | Dichloromethane | High | Good solvent for moderately polar organic molecules. |

| Aromatic | Toluene | Low | Mismatch in polarity. |

| Aliphatic | n-Hexane | Very Low | Significant polarity mismatch. |

The Influence of Temperature on Solubility

The solubility of most solid compounds in liquid solvents increases with temperature.[9] This relationship is described by the van't Hoff equation, which relates the change in solubility to the enthalpy of solution (ΔH_sol).

-

Endothermic Dissolution (ΔH_sol > 0): Heat is absorbed during dissolution. Solubility increases with increasing temperature. This is the most common scenario for solids.

-

Exothermic Dissolution (ΔH_sol < 0): Heat is released during dissolution. Solubility decreases with increasing temperature.

For chiral amines, temperature can also affect enantioselectivity in chiral separations, but its effect on fundamental solubility is a key parameter for designing crystallization and purification processes.[10][11]

Experimental Protocol: Temperature-Dependent Solubility Determination

Objective: To quantify the effect of temperature on the solubility of (R)-1-(3,4-Dimethoxyphenyl)ethylamine in a selected solvent (e.g., water at a fixed pH or an organic solvent).

Methodology:

-

Utilize the shake-flask method as previously described.

-

Set up parallel experiments in thermostatically controlled shakers at a range of different temperatures (e.g., 5°C, 25°C, 37°C, 50°C).

-

Ensure equilibration at each temperature.

-

Sample and analyze the supernatant from each temperature point.

-

Plot the solubility data against temperature to generate a solubility curve. For a more rigorous thermodynamic analysis, a van't Hoff plot (ln(solubility) vs. 1/T) can be constructed to determine the enthalpy of solution.[11]

Figure 2: Workflow for Temperature-Dependent Solubility Study.

The Critical Role of the Solid State: Polymorphism

Solubility is a property of a saturated solution in equilibrium with a specific solid form. If a compound can exist in multiple crystalline forms (polymorphs), each form will have a different crystal lattice energy and, consequently, a different solubility.[12] Generally, the most thermodynamically stable polymorph will have the lowest solubility, while metastable forms will be more soluble.

Preliminary studies on a derivative of 2-(3,4-dimethoxyphenyl)ethylamine have shown the existence of multiple crystal forms, including anhydrates and hydrates.[13] This strongly suggests that (R)-1-(3,4-Dimethoxyphenyl)ethylamine may also exhibit polymorphism. The presence of different polymorphs can have profound implications, as a switch from a metastable to a stable form can lead to a sudden decrease in solubility and bioavailability.

Protocol: Solid-State Characterization and Polymorph Screening

A thorough solubility assessment must be accompanied by solid-state characterization to identify the form being tested.

Objective: To identify and characterize the solid form of (R)-1-(3,4-Dimethoxyphenyl)ethylamine used in solubility studies and to screen for potential polymorphs.

Key Techniques:

-

X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying crystalline phases.[14] Each polymorph will produce a unique diffraction pattern.

-

Differential Scanning Calorimetry (DSC): DSC measures thermal transitions, such as melting points and phase transitions between polymorphs.[15] Different polymorphs will have different melting points and may show solid-solid transitions upon heating.

-

Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature and is used to identify solvates or hydrates by detecting weight loss upon heating.

-

Vibrational Spectroscopy (FTIR/Raman): These techniques are sensitive to molecular conformation and intermolecular interactions, which can differ between polymorphs.[16]

Polymorph Screen Workflow:

-

Crystallization Studies: Attempt to crystallize the compound from a wide variety of solvents under different conditions (e.g., fast cooling, slow evaporation, anti-solvent addition).

-

Characterization: Analyze the solids obtained from each experiment using XRPD to identify unique patterns.

-

Thermal Analysis: Use DSC and TGA to further characterize the unique forms identified by XRPD.

-

Solubility Comparison: Perform solubility measurements on the different polymorphs identified to determine their relative thermodynamic stability. The form with the lowest solubility under a given set of conditions is the most stable.

Conclusion: A Strategic Framework for Solubility Characterization

The solubility profile of (R)-1-(3,4-Dimethoxyphenyl)ethylamine is a multifaceted property governed by its inherent physicochemical characteristics, the pH of the aqueous environment, the nature of the solvent, temperature, and its solid-state form. While specific quantitative data for this enantiomer is sparse in public literature, this guide provides a comprehensive strategic framework for its determination. By systematically applying the described protocols for pH-dependent, solvent-dependent, and temperature-dependent solubility, and by rigorously characterizing the solid state, researchers can build a complete and reliable solubility profile. This foundational knowledge is indispensable for guiding process development, enabling robust formulation design, and ultimately ensuring the successful application of this valuable chemical entity.

References

-

J. Pharm Sci. (1991). X-ray structural studies and physicochemical characterization of (E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl- 3,4-dihydro-2(1H)-pyrimidinone polymorphs. [Link]

-

Grokipedia. 3,4-Dimethoxyphenethylamine. [Link]

-

Letcher, T.M., & Battino, R. (2001). An introduction to the understanding of solubility. Journal of Chemical Education. [Link]

-

Chemistry LibreTexts. (2025). How Temperature Influences Solubility. [Link]

-

Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. J Pharm Sci. [Link]

-

Asnin, L. D., & Gadzirayi, T. (2013). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. PMC. [Link]

-

ResearchGate. (2008). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. [Link]

-

PubChem. (R)-1-(3-Methoxyphenyl)ethylamine. [Link]

-